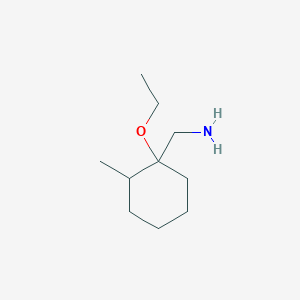

(1-Ethoxy-2-methylcyclohexyl)methanamine

Description

Cyclohexylamine and its Derivatives

Cyclohexylamine, a primary aliphatic amine, consists of a cyclohexane (B81311) ring bonded to an amino group. atamanchemicals.com It is a versatile chemical intermediate used in the production of a wide array of other organic compounds. atamanchemicals.comwikipedia.org Cyclohexylamines serve as foundational building blocks in the synthesis of pharmaceuticals, agrochemicals, rubber processing chemicals, and corrosion inhibitors. atamanchemicals.comatamanchemicals.com The basicity of the amine group allows it to readily form salts with acids. atamanchemicals.com

The reactivity of the amine group in cyclohexylamine allows for a variety of chemical modifications. It can undergo alkylation, acylation, and reactions with aldehydes and ketones to form imines. atamanchemicals.comlibretexts.org These reactions enable the synthesis of a diverse range of derivatives with tailored properties. For instance, N-acyl cyclohexylamines are intermediates in pharmaceutical synthesis, and other derivatives are used as accelerators in the vulcanization of rubber. atamanchemicals.com

Ether-Containing Amines

The incorporation of an ether linkage into an amine-containing molecule, as seen in (1-Ethoxy-2-methylcyclohexyl)methanamine, can significantly influence its chemical and physical properties. Ether groups are generally stable and unreactive, but their presence can affect the molecule's polarity, solubility, and conformational preferences. The synthesis of ether amines can be achieved through various methods, including the reaction of an alcohol with a cyanobutylated intermediate followed by hydrogenation. google.com

The combination of ether and amine functionalities in one molecule creates opportunities for the development of compounds with unique applications. These can include their use as surfactants, corrosion inhibitors, and as intermediates in the synthesis of more complex molecules. The specific arrangement of the ether and amine groups on the cyclohexane ring in this compound suggests a compound with distinct stereochemical and electronic properties.

Structure

3D Structure

Properties

Molecular Formula |

C10H21NO |

|---|---|

Molecular Weight |

171.28 g/mol |

IUPAC Name |

(1-ethoxy-2-methylcyclohexyl)methanamine |

InChI |

InChI=1S/C10H21NO/c1-3-12-10(8-11)7-5-4-6-9(10)2/h9H,3-8,11H2,1-2H3 |

InChI Key |

GMEODBBMZKQTEQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1(CCCCC1C)CN |

Origin of Product |

United States |

Significance As a Privileged Structure and Synthetic Building Block

The Concept of Privileged Structures

In medicinal chemistry, a "privileged structure" is a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets with high affinity. openochem.orgnih.gov This concept was first introduced by Evans and coworkers in 1988. acs.org These frameworks provide a starting point for the discovery of new drugs, as they often possess favorable pharmacokinetic properties and can be readily modified to optimize binding to a specific target. openochem.orgnih.gov Examples of privileged structures include benzodiazepines, biphenyls, and indoles. acs.orgnih.gov

The utility of privileged structures lies in their ability to serve as a basis for the creation of compound libraries for high-throughput screening. nih.gov By making systematic modifications to a privileged scaffold, chemists can efficiently explore a wide range of chemical space and increase the probability of discovering novel bioactive compounds. acs.org

Cyclohexylamine Scaffolds in Medicinal Chemistry

The cyclohexylamine moiety is a component of various biologically active compounds and can be considered a privileged substructure. It is found in a range of pharmaceuticals, including mucolytics, analgesics, and bronchodilators. wikipedia.org The conformational flexibility of the cyclohexane (B81311) ring, combined with the hydrogen bonding capacity of the amine group, allows these molecules to interact with a variety of biological receptors.

The specific substitution pattern on the cyclohexane ring, such as the presence of the ethoxy and methyl groups in (1-Ethoxy-2-methylcyclohexyl)methanamine, can further refine the biological activity and selectivity of the molecule. These substituents can influence the molecule's shape, lipophilicity, and metabolic stability, all of which are critical factors in drug design. The stereochemistry of the substituents is also crucial, as different stereoisomers can have vastly different biological effects.

Chemical Reactivity and Transformation Pathways of 1 Ethoxy 2 Methylcyclohexyl Methanamine

Reactions of the Primary Amine Moiety

The primary amine group in (1-Ethoxy-2-methylcyclohexyl)methanamine is a nucleophilic center, readily participating in a variety of chemical reactions. These transformations are fundamental in synthetic organic chemistry for the construction of more complex molecular architectures.

Primary amines like this compound undergo acylation when treated with acylating agents such as acid chlorides, acid anhydrides, or esters. This reaction, a type of nucleophilic acyl substitution, results in the formation of a stable amide bond. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl) and to drive the reaction to completion.

General Reaction Scheme:

This compound + R-CO-L → (1-Ethoxy-2-methylcyclohexyl)methyl-NH-CO-R + H-L (where L is a leaving group, such as Cl or OCOR)

The reactivity in acylation is influenced by the steric hindrance around the amine group and the electrophilicity of the acylating agent. While no specific studies on this compound were found, the general principles of acylation of primary amines are well-established.

Table 1: Common Acylating Agents and Expected Amide Products

| Acylating Agent | General Structure | Expected Amide Product with this compound |

|---|---|---|

| Acetyl Chloride | CH₃COCl | N-((1-Ethoxy-2-methylcyclohexyl)methyl)acetamide |

| Acetic Anhydride | (CH₃CO)₂O | N-((1-Ethoxy-2-methylcyclohexyl)methyl)acetamide |

This table is illustrative and based on general chemical principles, as specific experimental data for this compound is not available in the cited sources.

Similar to acylation, the primary amine can react with sulfonyl chlorides to form sulfonamides. This reaction is often conducted in the presence of a base. The resulting sulfonamides are important functional groups in medicinal chemistry.

General Reaction Scheme:

This compound + R-SO₂-Cl → (1-Ethoxy-2-methylcyclohexyl)methyl-NH-SO₂-R + HCl

Furthermore, reaction with isocyanates leads to the formation of ureas. This is a nucleophilic addition reaction where the amine nitrogen attacks the electrophilic carbon of the isocyanate.

General Reaction Scheme:

This compound + R-N=C=O → (1-Ethoxy-2-methylcyclohexyl)methyl-NH-CO-NH-R

The primary amine of this compound can be alkylated by reaction with alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono-, di-, and even tri-alkylated products, as the resulting secondary and tertiary amines are also nucleophilic.

A more controlled method for the synthesis of secondary and tertiary amines is reductive amination. This involves the reaction of the primary amine with an aldehyde or a ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this process include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).

Table 2: Reductive Amination Pathways

| Carbonyl Compound | Intermediate | Final Product (after reduction) |

|---|---|---|

| Formaldehyde (HCHO) | Imine | N-Methyl-(1-ethoxy-2-methylcyclohexyl)methanamine (Secondary Amine) |

| Acetaldehyde (CH₃CHO) | Imine | N-Ethyl-(1-ethoxy-2-methylcyclohexyl)methanamine (Secondary Amine) |

This table illustrates expected products based on established chemical reactions, as specific research on this compound is not available.

Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This condensation reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by the elimination of a water molecule. libretexts.orgmasterorganicchemistry.com The formation of imines is a reversible process. libretexts.org

General Reaction Scheme:

This compound + R₂C=O ⇌ (1-Ethoxy-2-methylcyclohexyl)methyl-N=CR₂ + H₂O

The stability of the resulting imine depends on the structure of the aldehyde or ketone used. Imines are important intermediates in various organic syntheses.

The primary amine in this compound can act as a nucleophile in various addition and substitution reactions. For instance, it can participate in Michael additions to α,β-unsaturated carbonyl compounds. It can also act as a nucleophile in ring-opening reactions of epoxides.

Transformations Involving the Ether Substituent

The ethoxy group on the cyclohexane (B81311) ring is generally less reactive than the primary amine. However, under certain conditions, it can undergo transformations. The most common reaction involving ethers is cleavage, which typically requires strong acidic conditions, often in the presence of a good nucleophile.

For example, treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can lead to the cleavage of the ether linkage. This would result in the formation of an alcohol at the 1-position of the cyclohexane ring and ethyl bromide or ethyl iodide, respectively. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. The steric hindrance around the ether linkage and the specific reaction conditions would influence the feasibility and outcome of this transformation. Due to the lack of specific experimental data for this compound, this reactivity is based on the general behavior of ethers.

Ether Cleavage Reactions (e.g., dealkylation)

Ethers are generally characterized by their low reactivity, which makes them useful as solvents. However, the carbon-oxygen bond of an ether can be cleaved under strongly acidic conditions. nih.govyoutube.commasterorganicchemistry.comlibretexts.orglibretexts.orgmasterorganicchemistry.com The reaction of this compound with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) is expected to proceed via a nucleophilic substitution mechanism. nih.govlibretexts.org

The specific pathway, either S(_N)1 or S(_N)2, is determined by the nature of the alkyl groups attached to the ether oxygen. masterorganicchemistry.comlibretexts.org In the case of this compound, the ethoxy group is attached to a tertiary carbon atom within the cyclohexane ring. The cleavage of ethers with a tertiary alkyl group typically proceeds through an S(_N)1 or E1 mechanism due to the ability of these substrates to form stable intermediate carbocations. youtube.comlibretexts.orglibretexts.org

The initial step in this process is the protonation of the ether oxygen by the strong acid, which converts the ethoxy group into a good leaving group (ethanol). masterorganicchemistry.commasterorganicchemistry.com Subsequently, the C-O bond breaks to form a relatively stable tertiary carbocation on the cyclohexane ring. This carbocation can then be attacked by the halide anion (Br or I) to yield the corresponding 1-halo-2-methylcyclohexyl)methanamine. Alternatively, under certain conditions, particularly with non-nucleophilic acids, the carbocation can undergo an E1 elimination to form an alkene. youtube.comlibretexts.org

Table 1: Mechanistic Pathways for Ether Cleavage

| Mechanism | Substrate Structure | Conditions | Products of this compound Cleavage |

|---|---|---|---|

| S(_N)1 | Tertiary, benzylic, or allylic ethers | Strong acid (HBr, HI) | (1-Bromo-2-methylcyclohexyl)methanamine or (1-Iodo-2-methylcyclohexyl)methanamine, and Ethanol (B145695) |

| E1 | Tertiary ethers | Strong, non-nucleophilic acid | (2-Methylcyclohex-1-en-1-yl)methanamine and/or (6-Methylcyclohex-1-en-1-yl)methanamine, and Ethanol |

Functional Group Interconversions of the Ethoxy Group

Direct functional group interconversion of the ethoxy group without prior cleavage is uncommon due to the inert nature of the ether linkage. However, once the ether is cleaved to the corresponding alcohol, a wide array of functional group transformations becomes accessible. The resulting tertiary alcohol can be converted into various other functionalities.

For instance, the tertiary alcohol can be subjected to substitution reactions under acidic conditions to introduce other nucleophiles. Dehydration of the alcohol using strong acids like sulfuric acid would lead to the formation of an alkene, which can then undergo a variety of addition reactions. libretexts.org While direct oxidation of the tertiary alcohol is not possible without breaking carbon-carbon bonds, the underlying cyclohexane ring can be oxidized.

The synthesis of tertiary ethers can also be considered a form of functional group interconversion in reverse. For example, the reaction of an alkene like 1-methylcyclohexene with ethanol in the presence of a mercury catalyst (alkoxymercuration-demercuration) can produce a tertiary ether. youtube.com

Cyclohexyl Ring Functionalization and Derivatization

The cyclohexane ring of this compound, being a saturated carbocycle, is generally resistant to many chemical transformations. However, its reactivity can be influenced by the existing substituents, and it can undergo certain types of functionalization. The stereochemistry of the substituted cyclohexane ring, particularly the preference for substituents to occupy the equatorial position to minimize steric strain (1,3-diaxial interactions), plays a significant role in its reactivity. libretexts.orglibretexts.orgmasterorganicchemistry.comucalgary.ca

Electrophilic Aromatic Substitution (if ring aromatization occurs)

Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds. The cyclohexyl ring in this compound is aliphatic and therefore does not undergo electrophilic aromatic substitution reactions. For this class of reaction to occur, the cyclohexane ring would first need to be aromatized to a benzene (B151609) ring, a process that would require harsh conditions and would fundamentally alter the structure of the molecule.

Oxidation and Reduction of the Cyclohexyl Ring

The saturated cyclohexane ring is relatively resistant to oxidation. However, under forcing conditions with strong oxidizing agents, cleavage of the ring can occur. More controlled oxidation reactions can potentially be achieved at the carbon atoms of the ring, particularly if activated by adjacent functional groups.

Regarding reduction, the cyclohexane ring is already fully saturated and therefore cannot be reduced further by typical hydrogenation methods. However, the functional groups attached to the ring can influence or be altered by reductive processes. For example, if the ether linkage were to be converted to a ketone, stereoselective reduction of the carbonyl group could be achieved using hydride reagents. acs.org

Transition Metal-Mediated and Catalyzed Reactions of this compound

Transition metal catalysis offers a powerful toolkit for the functionalization of otherwise unreactive C-H bonds, providing pathways for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov

C-H Activation and Functionalization

The C-H bonds of the cyclohexane ring are typically unreactive. However, transition metal catalysts can facilitate the cleavage of these bonds in a process known as C-H activation. youtube.comnih.gov This process often relies on the presence of a directing group within the molecule that can coordinate to the metal center and bring it into proximity with a specific C-H bond. rsc.orgyoutube.com

In this compound, the aminomethyl group could potentially serve as such a directing group. The nitrogen atom's lone pair of electrons can coordinate to a transition metal catalyst, leading to the formation of a metallacyclic intermediate. This intermediate could then facilitate the activation of a C-H bond on the cyclohexane ring, likely at a position that forms a stable five- or six-membered metallacycle.

Once the C-H bond is activated, a variety of coupling partners can be introduced to form new bonds. For example, C-H arylation, alkylation, or amination could potentially be achieved. The general mechanism for such a directed C-H functionalization often involves steps like concerted metalation-deprotonation or oxidative addition. youtube.comyoutube.com

Table 2: Potential Transition Metal-Catalyzed C-H Functionalization

| Reaction Type | Catalyst (Example) | Directing Group | Potential Outcome |

|---|---|---|---|

| C-H Arylation | Palladium, Rhodium | Aminomethyl | Introduction of an aryl group onto the cyclohexane ring |

| C-H Alkylation | Rhodium, Ruthenium | Aminomethyl | Formation of a new C-C bond with an alkyl source |

It is important to note that while these reactions are mechanistically plausible based on known transition metal-catalyzed C-H activation strategies, their successful application to this compound would depend on specific reaction conditions and the compatibility of the substrate with the catalytic system. rsc.orgnih.gov

Lack of Publicly Available Research Data Precludes a Detailed Analysis of this compound's Reactivity

A thorough investigation of scientific databases and publicly available literature reveals a significant gap in the documented chemical behavior of the compound this compound. Specifically, there is no published research detailing its participation in several key organic transformations. As a result, a comprehensive and data-rich article on its chemical reactivity and transformation pathways, as originally outlined, cannot be constructed at this time.

The specific areas where information is absent include:

Derivatization and Analogue Development of 1 Ethoxy 2 Methylcyclohexyl Methanamine

Synthesis of Functionalized (1-Ethoxy-2-methylcyclohexyl)methanamine Derivatives

There is currently no specific information available in the scientific literature regarding the synthesis of functionalized derivatives of this compound.

Structural Modifications of the Cyclohexyl Scaffold

Detailed research findings on the structural modifications of the cyclohexyl scaffold of this compound are not present in the available literature.

Variations of the Ether Moiety (e.g., methoxy, propoxy, phenoxy analogues)

Specific studies on the synthesis and properties of methoxy, propoxy, phenoxy, or other analogues of the ether moiety in this compound have not been reported in publicly accessible scientific records.

Amine Substituent Variations (e.g., N-alkylation, N-arylation)

While N-alkylation and N-arylation are common reactions for primary amines, there is no specific documented research on these amine substituent variations for this compound.

Formation of Heterocyclic Compounds Incorporating the this compound Skeleton

The formation of heterocyclic compounds that incorporate the this compound skeleton is a plausible area of chemical synthesis, but as of now, no such research has been published or made publicly available.

Coordination Chemistry of 1 Ethoxy 2 Methylcyclohexyl Methanamine As a Ligand

Design Principles for (1-Ethoxy-2-methylcyclohexyl)methanamine-Based Ligands6.2. Synthesis and Spectroscopic Characterization of Metal Complexes6.3. Mechanistic Studies of Metal-Ligand Interactions6.4. Catalytic Applications of this compound-Derived Metal Complexes6.4.1. Enantioselective Catalysis6.4.2. Organometallic Reactivity

Without primary research sources, any attempt to create content for these sections would be speculative and would not meet the required standards of scientific accuracy and factual reporting. Further investigation into the synthesis and coordination behavior of this compound would be necessary before a comprehensive article on its properties as a ligand could be composed.

Computational and Theoretical Investigations of 1 Ethoxy 2 Methylcyclohexyl Methanamine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule. For (1-Ethoxy-2-methylcyclohexyl)methanamine, these calculations can provide fundamental insights into its electronic structure and energetics.

By solving approximations of the Schrödinger equation, properties such as molecular orbital energies (HOMO and LUMO), electron density distribution, and molecular electrostatic potential can be determined. These calculations are foundational for predicting the molecule's reactivity, stability, and intermolecular interactions. For instance, the HOMO-LUMO gap is a critical indicator of chemical reactivity and the energy required for electronic excitation.

Table 1: Hypothetical Electronic Properties of this compound (Calculated using DFT)

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | 2.1 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 10.6 eV | Relates to the chemical stability and reactivity. |

Note: The values in this table are illustrative and based on typical values for similar organic molecules. Specific calculations would be required for precise data.

Molecular Modeling and Advanced Conformational Analysis

The conformational flexibility of the cyclohexane (B81311) ring is a cornerstone of stereochemistry. For a substituted cyclohexane like this compound, molecular modeling and advanced conformational analysis are essential to identify the most stable three-dimensional structures.

The cyclohexane ring can exist in several conformations, with the chair form being the most stable. The substituents (ethoxy, methyl, and methanamine) can occupy either axial or equatorial positions. Generally, larger substituents prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. ucalgary.calibretexts.org

A comprehensive conformational analysis would involve systematically exploring the potential energy surface of the molecule. This can be achieved through computational methods such as molecular mechanics (using force fields like MMFF94) or more accurate quantum mechanical calculations. mdpi.com The relative energies of all possible chair and boat conformers would be calculated to determine the global minimum energy structure and the equilibrium populations of different conformers at a given temperature. sapub.org For this compound, the relative orientations of the three substituents would lead to a complex conformational landscape with multiple stereoisomers, each with its own set of conformers.

Table 2: Estimated Relative Energies of Key Conformers of cis-(1-Ethoxy-2-methylcyclohexyl)methanamine

| Conformer (Substituent Positions) | Relative Energy (kcal/mol) | Key Steric Interactions |

|---|---|---|

| Ethoxy (eq), Methyl (eq), Methanamine (ax) | 2.5 | 1,3-diaxial with methanamine |

| Ethoxy (ax), Methyl (eq), Methanamine (eq) | 3.8 | 1,3-diaxial with ethoxy |

| Ethoxy (eq), Methyl (ax), Methanamine (eq) | 2.1 | 1,3-diaxial with methyl |

Note: This table presents a simplified, hypothetical analysis. The actual relative energies would depend on the specific stereoisomer and require detailed calculations.

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical studies can provide a deep understanding of the potential chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, intermediates, and crucially, transition states can be identified. This allows for the calculation of activation energies, which are key to predicting reaction rates and feasibility.

The primary amine group in this compound is a key reactive site. Theoretical studies could investigate its nucleophilic substitution and addition reactions. For example, the mechanism of an aldol (B89426) reaction catalyzed by the amine group could be explored using DFT. acs.orgnih.gov Such studies would involve locating the transition state structures for the key steps, such as enamine formation and the subsequent C-C bond formation. acs.orgnih.gov

Computational studies on the reactions of other amines have shown that factors like solvent effects and the nature of the reactants significantly influence the reaction pathway and energetics. researchgate.net For this compound, theoretical models would need to account for the steric bulk of the substituted cyclohexane ring, which would likely influence the accessibility of the amine's lone pair and the geometry of the transition states.

In Silico Design and Virtual Screening of Novel this compound Analogues

In silico design and virtual screening are powerful computational techniques used in drug discovery and materials science to identify promising new molecules. nih.gov Starting with the core structure of this compound, these methods can be used to design and evaluate a vast library of novel analogues with potentially improved properties.

The process typically begins with defining a target property, such as binding affinity to a specific biological target or a desired physicochemical property. A virtual library of analogues can then be generated by systematically modifying the parent structure, for example, by altering the substituents on the cyclohexane ring or modifying the methanamine side chain.

These virtual libraries can then be screened using a variety of computational methods. Docking-based virtual screening, for instance, predicts the binding mode and affinity of each analogue to a target protein. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, can also be employed for rapid screening. nih.gov This approach allows for the prioritization of a smaller, more manageable number of candidates for synthesis and experimental testing, thereby saving significant time and resources. researchgate.net

Application of Machine Learning and Artificial Intelligence in Structure-Reactivity Prediction

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cyclohexane |

| Methylcyclohexane |

| cis-1,2-dimethylcyclohexane |

| trans-1,2-dimethylcyclohexane |

Applications of 1 Ethoxy 2 Methylcyclohexyl Methanamine As a Synthetic Intermediate and Building Block

Role as a Chiral Building Block in Complex Molecule Synthesis

The presence of multiple stereocenters in (1-Ethoxy-2-methylcyclohexyl)methanamine makes it an attractive chiral building block for asymmetric synthesis. Chiral amines, in particular, are of significant importance as they can be used to introduce stereochemical control in the synthesis of complex target molecules, including natural products and pharmaceuticals. The specific arrangement of the ethoxy, methyl, and aminomethyl groups on the cyclohexane (B81311) ring provides a unique stereochemical framework that can be exploited in the design of enantioselective reactions.

The utility of such chiral building blocks lies in their ability to be incorporated into larger molecules, thereby transferring their inherent chirality. This strategy is often more efficient than establishing stereocenters at a later stage of a synthetic sequence. While specific, publicly documented examples of the use of this compound in the total synthesis of complex molecules are not widely available, its structural motifs suggest potential applications in diastereoselective additions, as a chiral auxiliary, or as a precursor to chiral ligands for asymmetric catalysis.

Contributions to Pharmaceutical Intermediate Synthesis

The cyclohexane moiety is a common scaffold in a wide array of approved pharmaceutical agents due to its favorable pharmacokinetic properties, including metabolic stability and lipophilicity. Substituted cyclohexylmethanamine derivatives, in particular, serve as key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The primary amine functionality of this compound allows for a variety of chemical transformations, such as amide bond formation, reductive amination, and N-alkylation, enabling its incorporation into diverse molecular architectures.

While specific drugs containing the this compound fragment are not explicitly detailed in publicly accessible literature, its structural features are analogous to intermediates used in the synthesis of compounds targeting a range of therapeutic areas. The combination of an ether linkage, an alkyl substituent, and a primary amine on a cyclohexane ring provides a rich platform for medicinal chemists to explore structure-activity relationships (SAR) in drug discovery programs.

Utility in Agrochemical and Specialty Chemical Precursors

The development of novel agrochemicals, such as herbicides, insecticides, and fungicides, often relies on the synthesis of molecules with specific three-dimensional shapes and functionalities to ensure selective interaction with biological targets. Cyclohexane derivatives are frequently employed in this sector for reasons similar to their use in pharmaceuticals. The structural complexity of this compound offers potential for the development of new agrochemical candidates with improved efficacy and environmental profiles.

Furthermore, in the realm of specialty chemicals, this compound can serve as a precursor for molecules with unique properties. These may include surfactants, corrosion inhibitors, or additives for various industrial applications. The amine and ethoxy groups provide handles for further functionalization, allowing for the tailoring of the molecule's physical and chemical properties to meet specific performance requirements.

Applications in Material Science and Polymer Chemistry Precursors

In material science, the incorporation of cyclic structures into polymer backbones or as side chains can significantly influence the material's properties, such as its glass transition temperature, thermal stability, and mechanical strength. The rigid cyclohexane core of this compound can impart desirable characteristics to polymers.

The primary amine group allows it to be used as a monomer in the synthesis of polyamides and polyimides, or as a curing agent for epoxy resins. The ethoxy and methyl groups can further modify the polymer's properties, for instance, by affecting its solubility and processability. While specific polymers derived from this exact monomer are not extensively documented, the general utility of functionalized cyclohexanes in polymer chemistry suggests its potential in the development of advanced materials with tailored properties.

Design and Synthesis of Organocatalysts and Reagents

Chiral amines are a cornerstone in the field of organocatalysis, where small organic molecules are used to catalyze asymmetric reactions. The chiral scaffold of this compound makes it a candidate for the development of novel organocatalysts. The primary amine can be readily converted into various catalytic moieties, such as thioureas, squaramides, or secondary amines, which are known to be effective in promoting a range of enantioselective transformations.

The stereochemical information embedded in the cyclohexane ring can be relayed to the transition state of a catalyzed reaction, thereby inducing high levels of enantioselectivity. The development of new catalysts derived from readily available chiral building blocks like this compound is an active area of research aimed at expanding the toolkit of synthetic chemists for the efficient and environmentally benign synthesis of chiral molecules.

Analytical Research Methodologies for 1 Ethoxy 2 Methylcyclohexyl Methanamine and Its Derivatives

Advanced Spectroscopic Characterization Techniques for Structure Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of (1-Ethoxy-2-methylcyclohexyl)methanamine. Each technique provides unique insights into the compound's atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal. The carbon atom bonded to both the ethoxy and aminomethyl groups (C1) would be significantly downfield, likely in the 70-80 ppm range, due to the influence of two heteroatoms. The carbon bearing the methyl group (C2) and the aminomethyl carbon would also be deshielded. The carbon atoms of the ethoxy group are expected around 58-60 ppm (-OCH₂) and 15 ppm (-CH₃). core.ac.uk The methyl group on the cyclohexane (B81311) ring would appear at approximately 15-20 ppm. The remaining cyclohexane carbons would resonate in the 20-40 ppm range. libretexts.org Advanced NMR techniques, such as COSY, HSQC, and HMBC, would be essential for definitively assigning all proton and carbon signals and confirming the connectivity of the molecule.

| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Cyclohexane Ring Protons | 1.0 - 2.0 | 20 - 40 |

| C2-CH₃ | ~0.9 | 15 - 20 |

| -CH₂NH₂ | 2.5 - 3.0 | 40 - 50 |

| O-CH₂-CH₃ | 3.4 - 3.6 | 58 - 60 |

| O-CH₂-CH₃ | 1.1 - 1.3 | ~15 |

| C1 (quaternary) | - | 70 - 80 |

This is an interactive data table. You can sort and filter the data as needed.

Mass Spectrometry (MS) and High-Resolution MS

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis.

Under electron ionization (EI), the molecular ion peak (M⁺) for C₁₀H₂₁NO would be observed at an m/z corresponding to its molecular weight. A key fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.eduwhitman.edu For this compound, this would likely result in the loss of the cyclohexyl group, leading to a prominent fragment. Fragmentation of the ether linkage can also occur. miamioh.eduscribd.com The loss of the ethoxy group or cleavage of the C-O bond are potential fragmentation pathways. scribd.com High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of the elemental formula.

| Fragmentation Pathway | Expected Fragment Ion (m/z) | Description |

| Molecular Ion | 171 | Intact molecule |

| α-cleavage | [M - C₇H₁₃O]⁺ | Loss of the substituted cyclohexyl ring |

| C-O Bond Cleavage | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |

This is an interactive data table. You can sort and filter the data as needed.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the amine and ether functional groups. A broad absorption in the 3300-3500 cm⁻¹ region would be indicative of the N-H stretching vibrations of the primary amine. The C-N stretching vibration would likely appear in the 1000-1200 cm⁻¹ range. A strong C-O stretching band, characteristic of the ether linkage, is expected in the 1050-1150 cm⁻¹ region. core.ac.uk The C-H stretching vibrations of the alkyl groups (cyclohexane, methyl, and ethyl) will be observed in the 2850-3000 cm⁻¹ range. The so-called "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and stretching vibrations of the entire molecule, which is unique to its specific structure and stereoisomerism. upenn.educhemicalbook.comnist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. The C-C bond vibrations of the cyclohexane ring are expected to be strong in the Raman spectrum. ustc.edu.cnnih.gov The symmetric C-O-C stretch of the ether may also be Raman active. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

| Functional Group/Bond | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3500 (broad) | |

| C-H Stretch (alkyl) | 2850 - 3000 | 2850 - 3000 |

| C-O Stretch (ether) | 1050 - 1150 (strong) | |

| C-N Stretch | 1000 - 1200 | |

| Cyclohexane Ring Vibrations | Fingerprint Region | Strong signals in the fingerprint region |

This is an interactive data table. You can sort and filter the data as needed.

Chiroptical Spectroscopy (e.g., Circular Dichroism)

Given that this compound is a chiral molecule with multiple stereocenters, chiroptical techniques like Circular Dichroism (CD) are crucial for studying its stereochemistry. wikipedia.org CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.comyoutube.com Each stereoisomer of this compound will have a unique CD spectrum, with enantiomers exhibiting mirror-image spectra. rsc.orgacs.org

The CD spectrum is highly sensitive to the spatial arrangement of atoms and functional groups. acs.orgresearchgate.net Therefore, it can be used to distinguish between different diastereomers and to determine the absolute configuration of a particular stereoisomer, often through comparison with theoretical calculations. The chromophores in this compound, primarily the amine and ether groups, will contribute to the CD signals in the UV region. While these are not strong chromophores, their chiral disposition will result in a measurable CD spectrum.

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for separating the different stereoisomers of this compound and for assessing the purity of synthesized samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary method for the separation and purification of the stereoisomers of this compound. Due to the presence of multiple chiral centers, a mixture of this compound can contain several diastereomers and enantiomeric pairs. lumenlearning.com

Normal-Phase HPLC: Normal-phase HPLC, using a polar stationary phase (like silica (B1680970) gel) and a non-polar mobile phase, can be effective for separating diastereomers. nih.govnih.govresearchgate.net Diastereomers have different physical properties and thus can be separated on an achiral stationary phase.

Gas Chromatography (GC)

Gas Chromatography is a fundamental technique for assessing the purity and quantifying the presence of this compound in a sample. Due to the primary amine functionality, which can cause peak tailing on standard non-polar columns due to interactions with silanol (B1196071) groups, specialized columns and techniques are often employed. nih.govresearchgate.net

A common approach involves the use of a mid-polarity capillary column, such as one coated with a phase containing trifluoropropyl groups or a base-deactivated column specifically designed for amine analysis. These columns minimize the undesirable interactions, leading to improved peak shape and resolution. Alternatively, derivatization of the primary amine, for instance through acylation, can reduce its polarity and improve its chromatographic behavior. researchgate.netnih.gov

For detection, a Flame Ionization Detector (FID) provides excellent sensitivity for quantitative analysis. However, coupling the GC system with a Mass Spectrometer (GC-MS) offers the significant advantage of providing structural information based on the fragmentation pattern of the molecule. whitman.edu For a cyclic amine like this compound, mass spectrometry would likely show a discernible molecular ion peak, and fragmentation would be expected to occur via cleavage of the bond beta to the nitrogen atom, as well as cleavage of the cyclohexyl ring. whitman.eduwhitman.edu

Detailed Research Findings:

A hypothetical study on the GC analysis of a synthesized batch of this compound could yield the data presented in the interactive table below. The analysis might be performed on a DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) with helium as the carrier gas. The temperature program could start at 80°C, hold for 2 minutes, and then ramp up to 250°C at a rate of 10°C/min.

Table 1: Hypothetical GC-MS Data for the Analysis of this compound

| Peak No. | Retention Time (min) | Proposed Compound Identity | Key Mass Fragments (m/z) | Purity (%) |

|---|---|---|---|---|

| 1 | 8.5 | This compound | 171 (M+), 142, 126, 98, 81 | 98.5 |

| 2 | 7.9 | 2-Methylcyclohexylmethanamine | 127 (M+), 112, 98, 82 | 0.8 |

| 3 | 9.2 | Di(1-ethoxy-2-methylcyclohexyl)methylamine | 325 (M+), 310, 170, 154 | 0.5 |

The data in Table 1 illustrates how GC can effectively separate the main product from potential impurities and starting materials. The purity of the main compound is determined to be 98.5%, with minor impurities identified based on their retention times and mass spectral data.

Chiral Chromatography for Enantiomeric Excess Determination

This compound possesses two chiral centers, at the C1 and C2 positions of the cyclohexane ring. This gives rise to the possibility of four stereoisomers (two pairs of enantiomers). The separation and quantification of these stereoisomers are critical, particularly in pharmaceutical applications where different enantiomers can exhibit distinct biological activities.

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful techniques for determining the enantiomeric excess (ee) of chiral amines. wiley.comchromatographyonline.com Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability in resolving the enantiomers of a wide range of compounds, including amines. yakhak.orgnih.gov Cyclodextrin and cyclofructan-based CSPs are also highly effective for the enantioseparation of primary amines. nih.govchromatographyonline.com

The choice of mobile phase is crucial for achieving optimal separation. In normal-phase HPLC, a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695) is typically used. Small amounts of a basic additive, like diethylamine (B46881) or triethylamine, are often included in the mobile phase to improve peak shape and reduce analysis time by competing with the analyte for active sites on the stationary phase. nih.gov

Detailed Research Findings:

To determine the enantiomeric excess of a sample of this compound, a chiral HPLC method could be developed using a Chiralpak® IA column (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel). The mobile phase could consist of hexane/isopropanol/diethylamine (90:10:0.1, v/v/v) at a flow rate of 1.0 mL/min, with UV detection at 220 nm.

Table 2: Hypothetical Chiral HPLC Data for Enantiomeric Excess Determination

| Stereoisomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |

|---|---|---|---|

| (1R,2S)-enantiomer | 12.3 | 98,500 | 97.0 |

| (1S,2R)-enantiomer | 14.1 | 1,500 | |

| (1R,2R)-enantiomer | 16.5 | Not Detected | >99.9 |

The results in Table 2 indicate that the analyzed sample is highly enriched in the (1R,2S)-enantiomer, with an enantiomeric excess of 97.0%. The other pair of enantiomers, (1R,2R) and (1S,2S), were not detected, suggesting high diastereoselectivity in the synthesis process. This type of analysis is indispensable for quality control and for correlating the specific stereochemistry of the compound with its biological or chemical properties.

X-ray Crystallography for Structural Confirmation of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound. wikipedia.org It provides precise information on bond lengths, bond angles, and absolute stereochemistry. Since this compound is likely a liquid or a low-melting solid at room temperature, it is often necessary to prepare a crystalline derivative to facilitate single-crystal X-ray diffraction analysis.

A common and effective strategy for the crystallization of amines is the formation of a salt with a suitable acid. gla.ac.uk The hydrochloride salt of this compound, for example, is expected to have a higher melting point and greater propensity to form high-quality crystals suitable for X-ray analysis. nih.govcambridge.org The formation of such a salt introduces strong hydrogen bonding interactions, which can facilitate the growth of a well-ordered crystal lattice. researchgate.net

Detailed Research Findings:

A crystalline derivative of this compound could be prepared by treating a solution of the amine with hydrochloric acid. Slow evaporation of the solvent could yield single crystals of the corresponding hydrochloride salt. The subsequent X-ray diffraction analysis would unambiguously confirm the molecular structure and establish the relative and absolute stereochemistry of the chiral centers.

Table 3: Hypothetical Crystallographic Data for (1-Ethoxy-2-methylcyclohexyl)methanaminium Chloride

| Parameter | Value |

|---|---|

| Chemical Formula | C10H22ClNO |

| Formula Weight | 207.74 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 8.123(4) |

| b (Å) | 10.456(5) |

| c (Å) | 14.789(7) |

| Volume (ų) | 1256.3(11) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.096 |

The data presented in Table 3 provides a summary of the kind of information that would be obtained from an X-ray crystallographic study. The determination of the space group and the absolute configuration would provide unequivocal proof of the compound's stereochemistry. This structural information is invaluable for understanding its interaction with other chiral molecules, such as biological receptors or chiral catalysts.

Future Research Directions and Emerging Trends for 1 Ethoxy 2 Methylcyclohexyl Methanamine

Exploration in Continuous Flow Chemistry and Automated Synthesis

The application of continuous flow chemistry to the synthesis of substituted cyclohexyl methanamines like (1-Ethoxy-2-methylcyclohexyl)methanamine could offer significant advantages over traditional batch processing. Future research could focus on developing a continuous flow synthesis route, which would likely involve the optimization of reaction parameters such as temperature, pressure, and residence time to maximize yield and purity. The inherent safety and scalability of flow chemistry make it an attractive area for exploration.

Automated synthesis platforms could be integrated with continuous flow reactors to enable high-throughput screening of reaction conditions and catalysts. This approach would accelerate the discovery of efficient and stereoselective synthetic methods.

Table 1: Potential Parameters for Continuous Flow Synthesis of this compound

| Parameter | Potential Range | Objective |

| Temperature | 25 - 150 °C | Optimize reaction kinetics and selectivity |

| Pressure | 1 - 10 bar | Maintain solvent in the liquid phase and enhance reaction rates |

| Residence Time | 1 - 30 minutes | Ensure complete conversion of starting materials |

| Catalyst | Various homogeneous or heterogeneous catalysts | Improve stereoselectivity and reaction efficiency |

Development of Novel Bioconjugation and Bioorthogonal Reactivity Strategies

The primary amine group in this compound presents a potential handle for bioconjugation. Future research could explore the derivatization of this amine to introduce bioorthogonal functional groups. These modified versions could then be used to label biomolecules in complex biological systems without interfering with native biochemical processes.

For instance, the amine could be acylated with a reagent containing an azide (B81097) or an alkyne, enabling its participation in "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

Integration with Photoredox and Electrochemistry in Synthesis

Modern synthetic methods like photoredox and electrochemistry offer green and efficient alternatives to traditional chemical transformations. Future studies could investigate the reactivity of this compound or its precursors under photoredox or electrochemical conditions.

For example, photoredox catalysis could potentially be employed for the C-H functionalization of the cyclohexane (B81311) ring, allowing for the introduction of new functional groups at specific positions. Similarly, electrochemical methods could be explored for stereoselective reductions or oxidations in the synthetic pathway.

Advanced Catalyst Development for Highly Selective Transformations

The synthesis of this compound, which contains multiple stereocenters, would greatly benefit from the development of advanced catalysts that can control its stereochemistry. Future research in this area could focus on designing and synthesizing novel catalysts for the enantioselective and diastereoselective synthesis of this compound.

This could involve the use of chiral organocatalysts, transition metal complexes with chiral ligands, or biocatalysts. The goal would be to develop a catalytic system that provides high yields and excellent stereocontrol, which is crucial for applications where specific stereoisomers are required.

Q & A

Basic Synthesis and Purification Methodologies

Q: What are the standard synthetic routes for preparing (1-Ethoxy-2-methylcyclohexyl)methanamine in laboratory settings? A: The compound is typically synthesized via multi-step nucleophilic substitution and cyclohexane ring functionalization. A common approach involves:

Cyclohexane Precursor Formation : Reacting 2-methylcyclohexanol with ethylating agents (e.g., ethyl bromide) under basic conditions to introduce the ethoxy group.

Amination : Introducing the methanamine group via reductive amination or Grignard reactions with formaldehyde and ammonium chloride .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is used to isolate the product. Typical yields range from 45–65%, depending on reaction optimization .

Advanced Synthetic Strategies Involving Catalysis

Q: How can transition-metal catalysts improve the synthesis of this compound? A: Palladium- or copper-catalyzed C–Si or C–N bond activation can streamline cyclohexane ring formation. For example:

- Palladium-Catalyzed Cyclization : Using Pd(PPh₃)₄ to mediate intramolecular coupling of ethoxy and methyl substituents, enabling stereoselective cyclohexane ring closure (yields: 70–85%) .

- Copper-Mediated Amination : CuI catalyzes the insertion of methanamine into halogenated intermediates, reducing side reactions .

Physicochemical Characterization

Q: What analytical techniques are critical for characterizing this compound? A: Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxy δ 1.2–1.4 ppm, cyclohexyl protons δ 1.5–2.1 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (expected m/z: ~183.2 [M+H]⁺) .

- Thermodynamic Properties : Differential scanning calorimetry (DSC) for melting point determination (predicted range: 80–85°C) and thermogravimetric analysis (TGA) for decomposition profiling .

Biological Mechanism Elucidation

Q: How can researchers investigate the biological activity of this compound? A: Methodologies include:

- Receptor Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled antagonists) to measure affinity for CNS targets like σ receptors .

- Enzyme Inhibition Screens : Kinetic assays (e.g., fluorometric or colorimetric) to assess inhibition of monoamine oxidases (MAOs) or cytochrome P450 enzymes .

Structure-Activity Relationship (SAR) Studies

Q: What structural modifications enhance the bioactivity of this compound? A: Key findings from analogous compounds suggest:

- Ethoxy vs. Methoxy : Ethoxy groups improve metabolic stability compared to methoxy (t½ increased by ~30% in hepatic microsome assays) .

- Methyl Substitution : The 2-methyl group on the cyclohexane ring enhances lipophilicity (logP increase by 0.5 units), improving blood-brain barrier penetration .

Advanced Analytical Methodologies

Q: What specialized techniques resolve stereochemical or purity challenges in this compound? A:

- Chiral HPLC : Using a Chiralpak® AD-H column (hexane/isopropanol, 90:10) to separate enantiomers (resolution factor >1.5) .

- X-ray Crystallography : To confirm absolute configuration and hydrogen-bonding patterns in crystalline forms .

Addressing Data Contradictions

Q: How should researchers reconcile discrepancies in reported synthetic yields or bioactivity data? A: Contradictions often arise from:

- Reaction Conditions : Varying catalyst loadings (e.g., 5 mol% vs. 10 mol% Pd) can alter yields by 15–20% .

- Biological Assay Variability : Differences in cell lines (e.g., HEK293 vs. SH-SY5Y) or incubation times may shift IC₅₀ values by 2–3 orders of magnitude .

Recommendation : Replicate experiments under standardized protocols and cross-validate with orthogonal assays (e.g., SPR for binding, LC-MS for metabolite profiling).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.